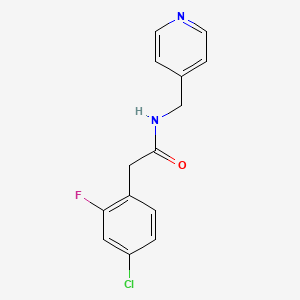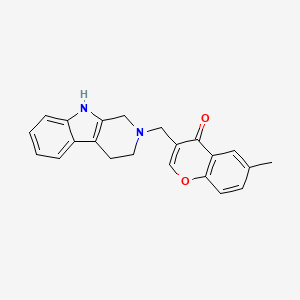
6-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one, also known as harmine, is a natural beta-carboline alkaloid that is found in various plants, including Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine has been used for centuries in traditional medicine for its psychoactive and medicinal properties. In recent years, harmine has gained attention for its potential applications in scientific research.
Mécanisme D'action
Harmine works by inhibiting the activity of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO-A, 6-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one increases the levels of these neurotransmitters in the brain, which can have a variety of effects on mood, cognition, and behavior.
Biochemical and physiological effects:
Harmine has been shown to have a variety of biochemical and physiological effects on the body. In addition to its neuroprotective and anti-inflammatory properties, 6-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one has been shown to have antioxidant, antitumor, and antimicrobial properties. Harmine has also been shown to have an effect on the circadian rhythm, which may make it useful in the treatment of sleep disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Harmine has several advantages for use in lab experiments. It is a natural compound that is readily available and relatively inexpensive. It has also been shown to have a high degree of selectivity for MAO-A, which makes it useful for studying the effects of MAO-A inhibition. However, 6-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one also has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body. It also has a relatively low bioavailability, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on 6-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one. One area of research is the development of new drugs based on 6-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one. Researchers are exploring the use of 6-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one derivatives for the treatment of various diseases, including cancer, depression, and anxiety. Another area of research is the study of 6-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one's effects on the gut microbiome. Recent research has shown that 6-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one may have an effect on the gut microbiome, which could have implications for the treatment of various diseases. Finally, researchers are exploring the use of 6-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one in combination with other compounds to enhance its effectiveness and reduce its side effects.
Méthodes De Synthèse
Harmine can be synthesized using various methods, including the extraction from plants, chemical synthesis, and biotransformation. The most common method for synthesizing 6-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one is through the extraction from plants, which involves the use of solvents to extract the alkaloid from the plant material.
Applications De Recherche Scientifique
Harmine has been studied extensively for its potential applications in scientific research. One of the most promising applications of 6-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one is in the field of neuroscience. Harmine has been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Harmine has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
6-methyl-3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-14-6-7-21-18(10-14)22(25)15(13-26-21)11-24-9-8-17-16-4-2-3-5-19(16)23-20(17)12-24/h2-7,10,13,23H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQHHCPXXLCBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)CN3CCC4=C(C3)NC5=CC=CC=C45 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

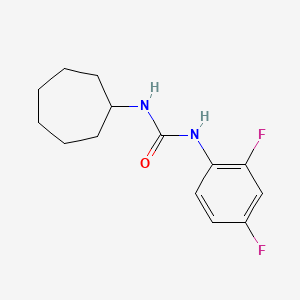
![N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide](/img/structure/B5403465.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}propanamide](/img/structure/B5403466.png)
![5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5403491.png)
![3-{[(4-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5403492.png)
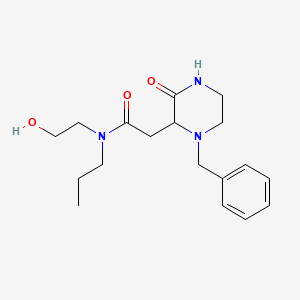
![2-cyclopropyl-5-({4-[(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}carbonyl)pyrimidin-4(3H)-one](/img/structure/B5403501.png)
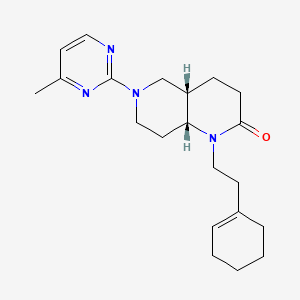
![4-fluoro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-nitrobenzoate](/img/structure/B5403524.png)
![5-chloro-2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B5403543.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-fluorophenyl)urea](/img/structure/B5403550.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine](/img/structure/B5403553.png)
![1-methyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}piperazine](/img/structure/B5403558.png)
